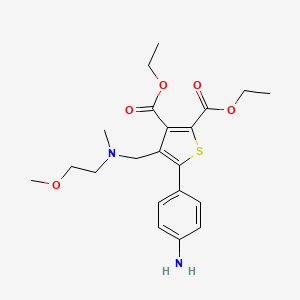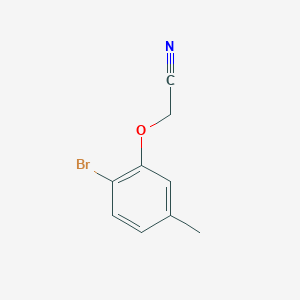
2-(2-Bromo-5-methylphenoxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-methylphenoxy)acetonitrile is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is characterized by the presence of a bromo group, a methyl group, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-5-methylphenoxy)acetonitrile typically involves the reaction of 2-bromo-5-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
2-(2-Bromo-5-methylphenoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Bromo-5-methylphenoxy)acetonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-methylphenoxy)acetonitrile involves its interaction with specific molecular targets, although detailed pathways are not extensively documented. The presence of the bromo and nitrile groups suggests potential reactivity with nucleophiles and electrophiles, which can lead to various biochemical interactions .
Comparaison Avec Des Composés Similaires
2-(2-Bromo-5-methylphenoxy)acetonitrile can be compared with other similar compounds such as:
2-(2-Bromo-5-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a methyl group.
2-(2-Bromo-5-chlorophenoxy)acetonitrile: Contains a chloro group instead of a methyl group.
2-(2-Bromo-5-fluorophenoxy)acetonitrile: Contains a fluoro group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific reactivities and applications due to the different substituents on the phenoxy ring.
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-(2-bromo-5-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,5H2,1H3 |
Clé InChI |
AXSNLPNUGVWRFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



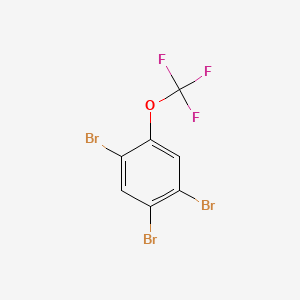
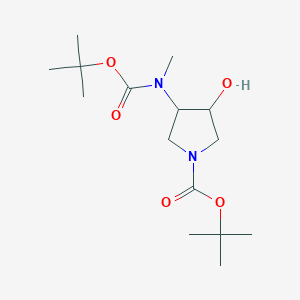
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
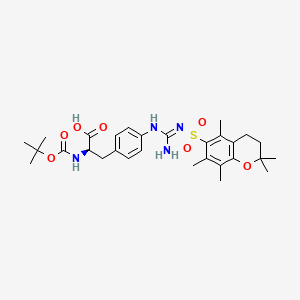

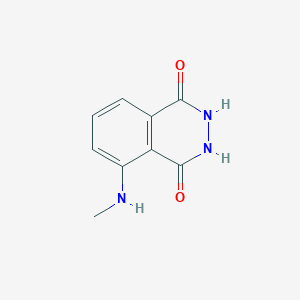
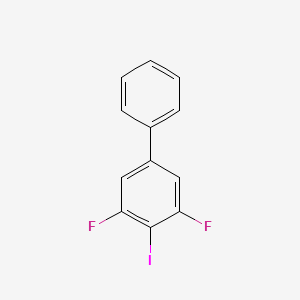

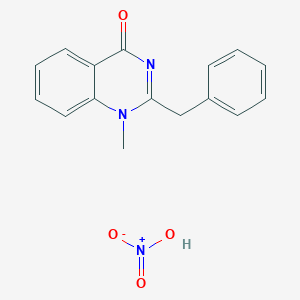
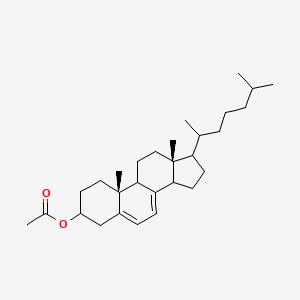
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)

